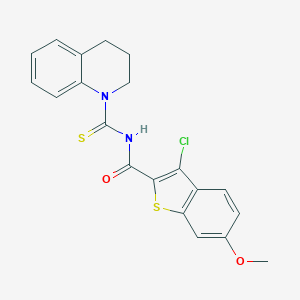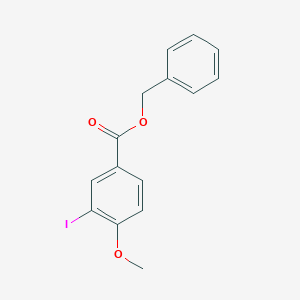
3-chloro-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-6-methoxy-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-6-methoxy-1-benzothiophene-2-carboxamide, also known as QCTB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QCTB belongs to the class of benzothiophene derivatives, which have been found to exhibit potent biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The exact mechanism of action of 3-chloro-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-6-methoxy-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. By inhibiting topoisomerase II, this compound can induce DNA damage and apoptosis in cancer cells. This compound has also been found to inhibit the activity of CDK, which is involved in cell cycle regulation. By inhibiting CDK, this compound can arrest the cell cycle and prevent the proliferation of cancer cells. This compound has also been found to inhibit HDAC, which is involved in the regulation of gene expression. By inhibiting HDAC, this compound can induce the expression of tumor suppressor genes and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. This compound has also been found to exhibit anti-viral properties by inhibiting the replication of various viruses, including influenza virus and human immunodeficiency virus (HIV).
実験室実験の利点と制限
One of the major advantages of using 3-chloro-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-6-methoxy-1-benzothiophene-2-carboxamide in lab experiments is its potent biological activity, which makes it a suitable candidate for studying various diseases. This compound is also relatively easy to synthesize, making it a viable option for large-scale production. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy. This compound can also exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 3-chloro-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-6-methoxy-1-benzothiophene-2-carboxamide. One of the major areas of research is the development of this compound-based drugs for cancer treatment. This compound has shown promising results in inhibiting the growth of cancer cells in vitro, but further studies are needed to evaluate its efficacy and safety in vivo. Another area of research is the development of this compound-based drugs for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound has shown anti-inflammatory properties in vitro, but further studies are needed to evaluate its efficacy and safety in vivo. Finally, there is a need for further studies to understand the exact mechanism of action of this compound and its potential targets in various diseases.
合成法
The synthesis of 3-chloro-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-6-methoxy-1-benzothiophene-2-carboxamide involves the reaction of 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid with 3,4-dihydroquinoline-2-thione in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields this compound as a white crystalline solid with a purity of over 95%. The synthesis method has been optimized to improve the yield and purity of this compound, making it a viable option for large-scale production.
科学的研究の応用
3-chloro-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-6-methoxy-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major research areas is cancer treatment, where this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. This compound has been found to inhibit the activity of various cancer-related enzymes, including topoisomerase II, cyclin-dependent kinase (CDK), and histone deacetylase (HDAC). This compound has also shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
特性
分子式 |
C20H17ClN2O2S2 |
|---|---|
分子量 |
416.9 g/mol |
IUPAC名 |
3-chloro-N-(3,4-dihydro-2H-quinoline-1-carbothioyl)-6-methoxy-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H17ClN2O2S2/c1-25-13-8-9-14-16(11-13)27-18(17(14)21)19(24)22-20(26)23-10-4-6-12-5-2-3-7-15(12)23/h2-3,5,7-9,11H,4,6,10H2,1H3,(H,22,24,26) |
InChIキー |
QXYNYLUCJZRCNF-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC(=S)N3CCCC4=CC=CC=C43)Cl |
正規SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC(=S)N3CCCC4=CC=CC=C43)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250093.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide](/img/structure/B250094.png)
![N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea](/img/structure/B250099.png)

![3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B250105.png)
![Tert-butyl 4-{[(3-bromo-4-methylbenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B250106.png)
![Tert-butyl 4-[(biphenyl-4-ylcarbonyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B250107.png)
![4-chloro-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B250108.png)
![4-[(anilinocarbothioyl)amino]-N-isopropylbenzenesulfonamide](/img/structure/B250109.png)
![4-({[(3-bromo-4-methylbenzoyl)amino]carbothioyl}amino)-N-isopropylbenzenesulfonamide](/img/structure/B250110.png)
![3-chloro-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B250111.png)
![4-[(anilinocarbothioyl)amino]-N-cyclohexyl-N-methylbenzenesulfonamide](/img/structure/B250112.png)
